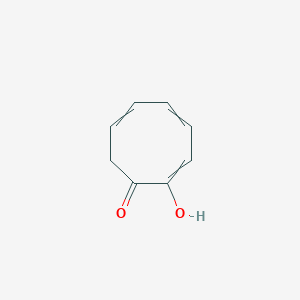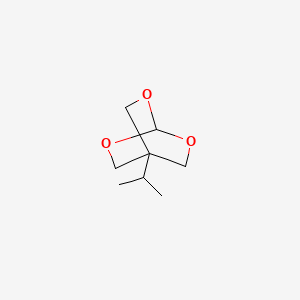
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- is a chemical compound with the molecular formula C7H13O4P and a molecular weight of 192.1495 . This compound is also known by other names such as 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphate (1:1) and 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide . It is a bicyclic phosphate ester that has garnered interest in various scientific fields due to its unique structure and properties.
Méthodes De Préparation
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- typically involves the reaction of 1,3-propanediol with phosphoric acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the cyclic phosphate structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into different phosphite derivatives.
Substitution: It can undergo substitution reactions where the isopropyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- involves its interaction with specific molecular targets and pathways. Its effects are primarily due to its ability to form stable complexes with various substrates and its reactivity towards different chemical species . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- can be compared with other similar compounds such as:
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: This compound has an ethyl group instead of an isopropyl group, leading to different chemical and physical properties.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1-methylethyl)-: Another similar compound with slight variations in its substituents.
The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- lies in its specific structure and the resulting properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
60028-08-2 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14O3/c1-6(2)8-3-9-7(10-4-8)11-5-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
LMKWORGIZSUREG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12COC(OC1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
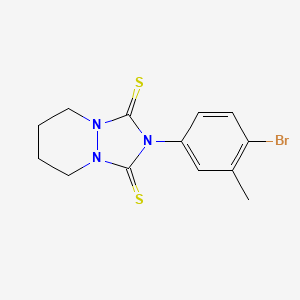
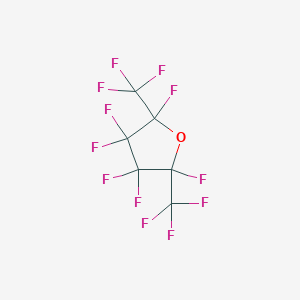
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
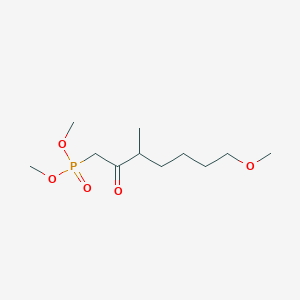
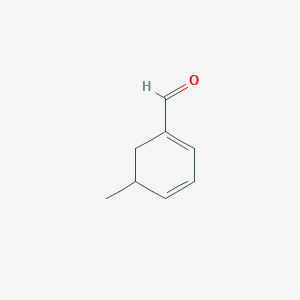
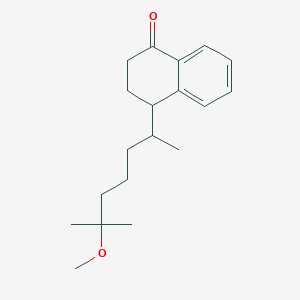
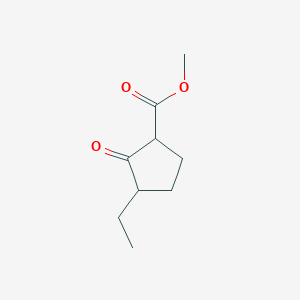
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
